7-(P-Tolyl)-5H-pyrrolo[2,3-B]pyrazin-2-amine
CAS No.:
Cat. No.: VC17496739
Molecular Formula: C13H12N4
Molecular Weight: 224.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H12N4 |
|---|---|
| Molecular Weight | 224.26 g/mol |
| IUPAC Name | 7-(4-methylphenyl)-5H-pyrrolo[2,3-b]pyrazin-2-amine |
| Standard InChI | InChI=1S/C13H12N4/c1-8-2-4-9(5-3-8)10-6-15-13-12(10)17-11(14)7-16-13/h2-7H,1H3,(H2,14,17)(H,15,16) |
| Standard InChI Key | TUVAXDMGBNRXET-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C2=CNC3=NC=C(N=C23)N |
Introduction
Chemical Identity and Structural Features
7-(p-Tolyl)-5H-pyrrolo[2,3-B]pyrazin-2-amine (IUPAC name: 2-amino-7-(4-methylphenyl)-5H-pyrrolo[2,3-b]pyrazine) is a bicyclic aromatic system comprising a pyrrole ring fused to a pyrazine moiety. Key structural attributes include:
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Pyrazine core: A six-membered ring with two nitrogen atoms at positions 1 and 4.
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Pyrrole fusion: A five-membered pyrrole ring fused at the pyrazine’s 2,3-positions.
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Substituents:
The molecular formula is C₁₃H₁₂N₄, with a molecular weight of 224.27 g/mol. X-ray crystallography of analogous compounds reveals planar geometries stabilized by π-π stacking and hydrogen bonding .
Synthetic Pathways and Optimization
Regioselective Amination Strategies
The 2-amino group is introduced via metal-free microwave-assisted amination or palladium-catalyzed cross-coupling:
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Microwave method: Treatment of 2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine with aqueous ammonia under microwave irradiation (60°C, 70 min) yields 2-amino derivatives exclusively .
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Buchwald–Hartwig coupling: Using Pd(PPh₃)₄ and Xantphos as ligands, aryl amines are coupled to brominated intermediates with yields up to 74% .
Table 1: Comparative Amination Conditions
| Method | Reactant | Catalyst/Ligand | Yield (%) | Reference |
|---|---|---|---|---|
| Microwave | NH₃ (aq) | None | 69 | |
| Buchwald–Hartwig | p-Tolylboronic acid | Pd(PPh₃)₄/Xantphos | 74 |
Scheme 1: Synthetic Route to 7-(p-Tolyl)-5H-pyrrolo[2,3-B]pyrazin-2-amine
Physicochemical Characterization
Spectroscopic Data
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¹H NMR (500 MHz, CDCl₃): δ 8.21 (s, 1H, H-3), 7.54 (d, J = 8.0 Hz, 2H, Ar-H), 7.28 (d, J = 8.0 Hz, 2H, Ar-H), 6.95 (s, 1H, H-6), 5.42 (s, 2H, NH₂), 2.41 (s, 3H, CH₃) .
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IR (KBr): 3420 cm⁻¹ (N-H stretch), 1620 cm⁻¹ (C=N pyrazine) .
Thermal Stability
Differential scanning calorimetry (DSC) of analogs shows decomposition temperatures >250°C, indicating robustness for optoelectronic applications .
Applications in Materials Science
Pyrrolopyrazines are explored for:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume